2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-methyl-

Description

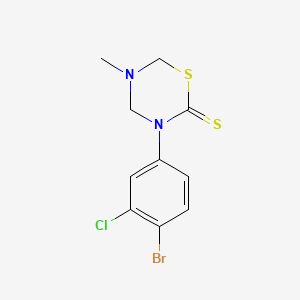

The compound 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-methyl- (hereafter referred to as THTT-BrCl) is a derivative of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, a heterocyclic system with sulfur and nitrogen atoms. Its structure features:

- A tetrahydro-1,3,5-thiadiazine-2-thione core, conferring conformational rigidity and hydrogen-bonding capacity.

- A 4-bromo-3-chlorophenyl substituent at the N-3 position, introducing steric bulk and electron-withdrawing effects.

- A methyl group at the N-5 position, modulating electronic and steric properties.

THTT derivatives are pharmacologically significant due to their antimicrobial, antifungal, and antiparasitic activities . The bromo and chloro substituents in THTT-BrCl likely enhance lipophilicity and target binding, while the methyl group may reduce toxicity compared to bulkier substituents .

Properties

CAS No. |

23515-33-5 |

|---|---|

Molecular Formula |

C10H10BrClN2S2 |

Molecular Weight |

337.7 g/mol |

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-5-methyl-1,3,5-thiadiazinane-2-thione |

InChI |

InChI=1S/C10H10BrClN2S2/c1-13-5-14(10(15)16-6-13)7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |

InChI Key |

PGAXVYLXOUBGJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position Matters : In isomers like 5-butyl-3-(4-pyridylmethyl)-THTT, the placement of the butyl group at N-5 (vs. N-3) significantly enhances fungicidal efficacy, highlighting the importance of regiochemistry .

- Halogenated Aromatic Groups: THTT-BrCl’s 4-bromo-3-chlorophenyl group may improve membrane penetration and target binding compared to non-halogenated analogues (e.g., phenyl in compound 42) due to increased lipophilicity and electron-withdrawing effects.

- N-5 Substituent Toxicity : Methyl groups at N-5 (as in THTT-BrCl) are hypothesized to reduce toxicity compared to larger groups (e.g., 1-phenylethyl in compound 42), aligning with prior studies on N-5 substituent safety .

Antifungal Activity Relative to Fluconazole

Compound 42 (3-phenyl-5-(1-phenylethyl)-THTT) demonstrated superior activity against C. krusei and C. parapsilosis compared to fluconazole, while 45 (3-benzyl-5-carboxyethyl-THTT) showed comparable efficacy . THTT-BrCl’s halogenated aromatic group may further enhance activity against resistant fungal strains, though empirical data are needed.

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups : The 4-bromo-3-chlorophenyl group in THTT-BrCl may stabilize the thione tautomer, enhancing hydrogen-bonding interactions with microbial targets.

- Halogen Synergy: Bromine and chlorine may act synergistically to disrupt microbial enzyme function, a phenomenon observed in other halogenated bioactive compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones typically involves a one-pot reaction using amines, carbon disulfide (CS₂), and formaldehyde under reflux. For example:

- Step 1: React 4-bromo-3-chloroaniline with CS₂ in ethanol, followed by addition of formaldehyde and 2-aminoethanol (or other alkylating agents) to introduce the methyl group at position 4.

- Step 2: Reflux for 8–12 hours under alkaline conditions (KOH/ethanol) to cyclize the intermediate.

- Optimization: Adjust molar ratios (amine:CS₂:aldehyde ≈ 1:1.2:1.5) and solvent polarity (ethanol/water mixtures) to improve yield. Recrystallization from methanol enhances purity .

Advanced: How do structural modifications at the N3 and N5 positions influence the antiprotozoal activity of thiadiazine-2-thione derivatives?

Answer:

The antiprotozoal activity is highly dependent on the electronic and steric properties of substituents:

- N3 (4-bromo-3-chlorophenyl): The electron-withdrawing Br and Cl groups enhance electrophilicity, improving interactions with protozoan enzyme active sites (e.g., trypanothione reductase).

- N5 (methyl): Smaller alkyl groups reduce steric hindrance, allowing better membrane penetration.

- Data Insight: Comparative studies show that bulkier substituents (e.g., cyclohexyl) decrease activity against Leishmania donovani by 40–60%, while halogenated aryl groups improve IC₅₀ values by 2–3-fold .

Basic: What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromo-chlorophenyl group; methyl resonance at δ 2.1–2.3 ppm).

- IR Spectroscopy: Identify thione (C=S) stretches at 1150–1250 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrClN₂S₂: m/z calc. 352.89, observed 352.91) .

Advanced: How can computational docking studies elucidate the mechanism of anticancer activity in thiadiazine-2-thione derivatives?

Answer:

Docking simulations (e.g., AutoDock Vina) reveal:

- Target Proteins: Interaction with NF-κB or COX-2 catalytic domains via hydrogen bonding (thione sulfur to Arg120) and π-π stacking (aryl group to Tyr355).

- Methodology:

- Prepare ligand structures using Gaussian09 (B3LYP/6-31G* basis set).

- Dock into protein PDB structures (e.g., 1CX2 for COX-2) with grid parameters centered on active sites.

- Outcome: Derivatives with 4-bromo-3-chlorophenyl show higher binding affinity (ΔG ≈ -9.2 kcal/mol) than unsubstituted analogs (ΔG ≈ -6.5 kcal/mol), correlating with in vitro cytotoxicity (IC₅₀ = 12.5 µM vs. 45 µM) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?

Answer:

Recrystallization efficiency depends on solvent polarity:

- Primary Solvents: Methanol (for moderate polarity) or ethyl acetate/hexane mixtures (1:3 ratio).

- Procedure: Dissolve crude product in hot methanol (60°C), filter, and cool to 4°C for 12 hours. Yield improves from 65% to 85% with two recrystallization cycles .

Advanced: How do conflicting reports on the cytotoxicity of thiadiazine-2-thiones arise, and how can they be resolved?

Answer:

Contradictions stem from:

- Assay Variability: MTT vs. SRB assays may differ due to thione interference with formazan crystals.

- Cell Line Specificity: HepG2 cells show higher sensitivity (IC₅₀ = 10 µM) than MCF-7 (IC₅₀ = 25 µM) because of differential expression of redox enzymes.

- Resolution: Normalize data using positive controls (e.g., doxorubicin) and validate with flow cytometry (apoptosis assays) .

Basic: What safety precautions are necessary when handling CS₂ and formaldehyde during synthesis?

Answer:

- CS₂: Use in a fume hood (TLV = 10 ppm); store under nitrogen to prevent flammability.

- Formaldehyde: Neutralize spills with 10% ammonia solution.

- PPE: Chem-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .

Advanced: Can QSAR models predict the bioactivity of novel thiadiazine-2-thione analogs?

Answer:

Yes, 3D-QSAR (CoMFA/CoMSIA) using descriptors like logP, molar refractivity, and HOMO/LUMO energies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.